molecular formula C11H10F3NO B1407678 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 1706430-20-7

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1407678
CAS RN: 1706430-20-7
M. Wt: 229.2 g/mol
InChI Key: HJNHSKCSBRLUAO-UHFFFAOYSA-N
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Description

“4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1706430-20-7 . It has a molecular weight of 229.2 and its IUPAC name is 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3NO/c1-7-5-8(3-4-15)6-9(10(7)16-2)11(12,13)14/h5-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

  • Photoinduced Cycloadditions : A study by Orahovats et al. (1973) discussed the irradiation of 2-azido-3-phenyl-propene, leading to the formation of 3-benzyl-2H-azirin. Further irradiation in the presence of trifluoroacetic acid methyl ester yielded 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline, among other products. This research highlights the chemical's potential in photochemical transformations (Orahovats, Jackson, Heimgartner & Schmid, 1973).

  • Photochemistry of Isoxazoles : Pavlik et al. (2005) explored the photochemistry of phenyl substituted isoxazoles. Their study included the phototransposition and photo-ring cleavage of these compounds, leading to various nitriles and oxazoles. This suggests applications in understanding the photochemical behavior of similar organic compounds (Pavlik, Martin, Lambert, Lowell, Tsefrikas, Eddins & Kebede, 2005).

  • Synthesis of Radioactive Compounds : Matarrese et al. (1997) described the synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, a potent antidepressant, labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. This demonstrates the compound's utility in synthesizing radioligands for neurological research (Matarrese, Soloviev, Todde, Magni, Colombo, Galli Kienle & Fazio, 1997).

  • Polyazaheterocyclic Compounds Chemistry : Tennant (1967) explored the chemistry of polyazaheterocyclic compounds, demonstrating the formation of [1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxides from phenylacetonitrile. This study contributes to the broader understanding of heterocyclic compound synthesis (Tennant, 1967).

  • Improvement of Synthesis Methods : Yi-tian (2012) reported an improved synthesis process for 4-hydroxy-3-methoxy phenylacetonitrile. This study provides insights into more efficient and economical methods for synthesizing related compounds (Yi-tian, 2012).

properties

IUPAC Name

2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7-5-8(3-4-15)6-9(10(7)16-2)11(12,13)14/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHSKCSBRLUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185015
Record name Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1706430-20-7
Record name Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706430-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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